The synthesis of Cdc7-IN-20 involves multiple steps:
Cdc7-IN-20 has a molecular formula of and a molecular weight of 300.4 g/mol. Its IUPAC name is 2-(1-amino-2-methylpropyl)-6-pyridin-4-yl-3H-thieno[3,2-d]pyrimidin-4-one. The structural representation includes:
The compound's InChI Key is BJPKTIJCZLHYBI-UHFFFAOYSA-N, which provides a unique identifier for database searches related to its chemical properties.
Cdc7-IN-20 undergoes several key chemical reactions:
These reactions are facilitated by various organic solvents and specific inhibitors that enhance the selectivity and efficacy of Cdc7-IN-20 against its target .
Cdc7-IN-20 functions through a competitive inhibition mechanism:
This mechanism underscores its potential as a therapeutic agent in cancer treatment by disrupting uncontrolled cell division .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 300.4 g/mol |
IUPAC Name | 2-(1-amino-2-methylpropyl)-6-pyridin-4-yl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI Key | BJPKTIJCZLHYBI-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(C1=NC2=C(C(=O)N1)SC(=C2)C3=CC=NC=C3)N |
These properties highlight the compound's structural complexity and potential reactivity profile.
Cdc7-IN-20 has significant applications in scientific research, particularly in:
Research continues to explore its efficacy and safety profiles as a potential drug candidate in oncology .
CDC7 (Cell Division Cycle 7) kinase is a serine-threonine kinase evolutionarily conserved from yeast to humans, initially identified in Saccharomyces cerevisiae through temperature-sensitive mutants arresting at the G1/S boundary [6]. Its fundamental role in DNA replication initiation is mediated through formation of the DBF4-dependent kinase (DDK) complex with its regulatory subunit DBF4 (or its paralog DRF1 in vertebrates). The CDC7-DDK complex phosphorylates key components of the minichromosome maintenance (MCM) complex—specifically MCM2, MCM4, and MCM6 subunits—inducing a conformational change that activates the MCM helicase [1] [4]. This activation enables recruitment of replisome factors (e.g., CDC45 and GINS), leading to assembly of the CDC45-MCM-GINS (CMG) helicase complex, which unwinds DNA at replication origins [1] [6].
Beyond replication initiation, CDC7 regulates replication fork stability and the intra-S phase checkpoint. Under replication stress (e.g., hydroxyurea exposure), CDC7 stabilizes stalled forks and facilitates ATR/Chk1-mediated checkpoint activation, preventing catastrophic fork collapse [3] [7]. Structurally, CDC7 features a bilobal kinase domain interrupted by two kinase insert regions (KI-1 and KI-2), which complicate inhibitor design due to similarity with CDKs (e.g., CDK2) [2]. The ATP-binding pocket within the N-lobe remains the primary targeting site for small-molecule inhibitors.
Table 1: Evolutionarily Conserved Functions of CDC7 Kinase
Organism | CDC7 Homolog | Regulatory Subunit | Core Functions |
---|---|---|---|
S. cerevisiae | Cdc7 | Dbf4 | S-phase entry, origin firing |
S. pombe | Hsk1 | Dfp1 | Replication initiation, meiotic recombination |
H. sapiens | CDC7 | DBF4/DRF1 | MCM phosphorylation, replication fork stability, G1/S checkpoint |
CDC7 overexpression is a hallmark of aggressive malignancies. In pancreatic adenocarcinoma, CDC7 levels are 26-fold higher than in benign tissue (median labeling index: 34.3% vs. 1.3%; p<0.0001) [4]. This dysregulation drives uncontrolled proliferation by:
Simultaneously, CDC7 contributes to neurodegenerative pathogenesis. It hyperphosphorylates TDP-43 (transactive response DNA-binding protein 43 kDa) at pathological residues (e.g., Ser409/410), inducing cytoplasmic aggregation—a key feature of amyotrophic lateral sclerosis (ALS) and frontotemporal lobar dementia (FTLD) [2]. CDC7 inhibitors (e.g., 6-mercaptopurine analogs) reduce TDP-43 phosphorylation in vivo, nominating CDC7 as a dual target in oncology and neurology.
Table 2: CDC7 Dysregulation in Human Pathologies
Disease Context | Molecular Alteration | Functional Consequence | Therapeutic Implication |
---|---|---|---|
Pancreatic adenocarcinoma | 26-fold ↑ CDC7 protein | Impaired origin checkpoint, apoptosis evasion | siRNA knockdown → 75% apoptosis [4] |
TP53/RB1-mutant LUAD/PRAD | CDC7 mRNA ↑ 2.8–4.5× | Neuroendocrine transformation | Simurosertib suppresses MYC-driven plasticity [5] |
ALS/FTLD | CDC7-mediated TDP-43 hyperphosphorylation | Cytotoxic aggregates | 6-mercaptopurine derivatives reduce phosphorylation [2] |
CDC7 inhibition exhibits cancer-selective cytotoxicity through two mechanistically distinct strategies:
Synthetic Lethality with Tumor Suppressor Loss
TP53 or RB1 mutations abolish the DNA origin activation checkpoint—a p53/FoxO3a-dependent pathway arresting normal cells in G1 upon CDC7 inhibition [4] [5]. In TP53-mutant cells, CDC7 depletion induces:
Exacerbation of Replication Stress
CDC7 inhibitors synergize with DNA-damaging agents by disabling fork stabilization:
Table 3: Synthetic Lethal Interactions of CDC7 Inhibition
Tumor Vulnerability | Mechanism | Therapeutic Outcome |
---|---|---|
TP53 mutation | Abrogated G1 checkpoint → Replication catastrophe | Apoptosis via caspase-3/PARP-1 cleavage [3] [4] |
RB1 loss | E2F deregulation → Unscheduled origin firing | γH2AX accumulation; mitotic catastrophe [5] |
MYC amplification | CDC7 stabilizes MYC → Replication stress tolerance | Simurosertib induces MYC degradation → Chemosensitization [5] |
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